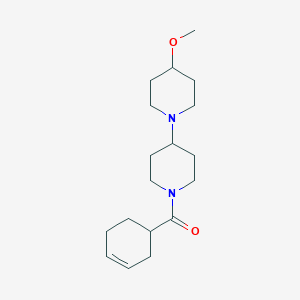

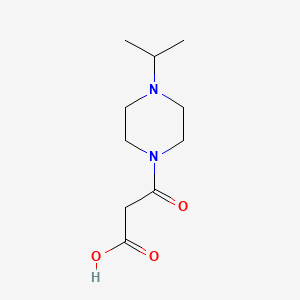

1'-(环己-3-烯-1-羰基)-4-甲氧基-1,4'-联哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives can involve palladium-catalyzed aminocarbonylation reactions, as described in the synthesis of alkoxycarbonylpiperidines . This method could potentially be adapted for the synthesis of 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine by choosing appropriate starting materials and reaction conditions. Additionally, the straightforward synthesis of chiral piperidinylmethanol derivatives from racemic starting materials suggests that there are efficient routes available for synthesizing complex piperidine-based structures.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be significantly influenced by the presence of substituents, as seen in the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which exhibits an axial t-butyl group . This indicates that the steric effects of substituents on the piperidine ring can lead to conformational preferences, which would also be relevant for the molecular structure analysis of 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can vary depending on the functional groups present. For instance, the presence of ester functionality in piperidines allows them to act as N-nucleophiles in aminocarbonylation reactions . This suggests that the methoxy and carbonyl groups in 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine could influence its reactivity in similar chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine are not directly reported, the properties of related compounds can provide some insights. For example, the formation of cocrystals and the study of hydrogen bonding interactions in complexes involving bipyridine homologues can shed light on the potential intermolecular interactions and solid-state properties of the compound . Additionally, the synthesis of chiral ligands based on piperidine derivatives and their use in catalytic reactions suggest that the compound could have interesting stereochemical properties and potential applications in asymmetric synthesis.

科学研究应用

烷氧羰基哌啶作为 N 亲核试剂

烷氧羰基哌啶,类似于 1'-(环己-3-烯-1-羰基)-4-甲氧基-1,4'-联哌啶,已被用作钯催化的氨基羰基化反应中的 N 亲核试剂。这些反应涉及碘苯和碘代烯烃,在特定条件下生成羧酰胺和酮羧酰胺 (Takács 等,2014)。

酮的氧官能化

源自 4-甲氧基-2,2,6,6-四甲基-1-氧代哌啶氯化物等化合物的 1-氧代哌啶盐已被用于可烯醇化的酮的氧官能化。此过程实现了区域选择性 α- 或 γ- 氧代羰基化合物,展示了哌啶衍生物在有机合成中的效用 (Ren 等,1996)。

(+)-阿洛派林的全合成

在阿洛派林的全合成中,与 1'-(环己-3-烯-1-羰基)-4-甲氧基-1,4'-联哌啶结构相关的化合物发挥了核心作用。合成涉及具有 N- 硅烷胺键位的分子内 Diels-Alder 反应,证明了哌啶衍生物在复杂有机合成中的重要性 (Brosius 等,1999)。

由硝酰自由基介导的氧化

哌啶衍生物,如 4-取代-2,2,6,6-四甲基哌啶-1-氧基,已用于硝酰自由基介导的氧化反应。此过程促进聚合末端二醇的氧化,形成含有羰基部分的聚合物 (Yoshida 等,1992)。

属性

IUPAC Name |

cyclohex-3-en-1-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-3,15-17H,4-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUCUCMSUGPQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)

![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)

![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)